Ertugliflozin L-pyroglutamic acid

Vue d'ensemble

Description

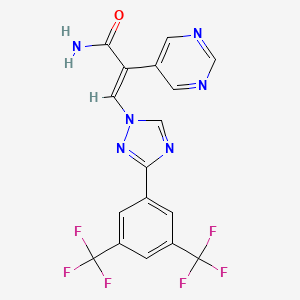

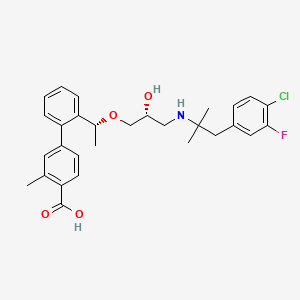

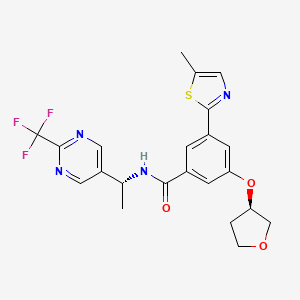

Ertugliflozin L-pyroglutamic acid, also known as PF-04971729, is a potent, selective, and orally active inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2) with an IC50 of 0.877 nM for h-SGLT2 . It is used as a reagent in the synthesis of Ertugliflozin , a drug used to treat type 2 diabetes mellitus .

Synthesis Analysis

Ertugliflozin L-pyroglutamic acid is a reagent in the synthesis of Ertugliflozin . An improved process for its preparation involves treating a compound of formula (IX) with alkali metal alkoxide in an alcoholic solvent to obtain a compound of formula (X), followed by treatment with weak acid, and further reaction with L-pyroglutamic acid in a suitable solvent such as isopropanol, acetone, ethyl acetate, or a mixture thereof .Molecular Structure Analysis

The molecular formula of Ertugliflozin L-pyroglutamic acid is C27H32ClNO10 . It is a white to off-white powder that is soluble in ethyl alcohol and acetone, slightly soluble in ethyl acetate and acetonitrile, and very slightly soluble in water .Chemical Reactions Analysis

Ertugliflozin L-pyroglutamic acid demonstrates >2000-fold selectivity for SGLT2 inhibition (relative to SGLT1) in vitro . It reveals a concentration-dependent glucosuria after oral administration to rats .Physical And Chemical Properties Analysis

Ertugliflozin L-pyroglutamic acid is a white to off-white powder that is soluble in ethyl alcohol and acetone, slightly soluble in ethyl acetate and acetonitrile, and very slightly soluble in water . It has an absolute bioavailability of 100% under fasted conditions .Applications De Recherche Scientifique

Diabetes Treatment

- Application Summary : Ertugliflozin L-pyroglutamic acid is a selective and orally active hSGLT2 inhibitor . It is used for the treatment of type 2 diabetes mellitus .

- Methods of Application : Ertugliflozin is administered orally. It acts by increasing the glucose excretion by reducing the glucose reabsorption in the proximal tubules .

- Results or Outcomes : The drug has been approved in the US, EU, and other regions for the treatment of adults with type 2 diabetes mellitus .

Analytical and Bio-analytical Methods

- Application Summary : Analytical and bio-analytical methods are available for the estimation of ertugliflozin alone and in combination with metformin or sitagliptin .

- Methods of Application : Miao et al studied the pharmacokinetics, metabolism, and excretion of ertugliflozin in healthy male human subjects. Ertugliflozin and its metabolites were identified and quantified using HPLC and LC-MS/MS technique .

- Results or Outcomes : The major biotransformation pathway was found to be glucuronidation, with ertugliflozin-4- β-O-glucuronide and ertugliflozin-3- β-O-glucuronide as the main metabolites. Oxidation by cytochrome P450 is the minor metabolic fate yielded monohydroxylated metabolites and des-ethyl ertugliflozin .

Contraindications

- Application Summary : There are certain conditions under which the use of Ertugliflozin L-pyroglutamic acid is contraindicated .

- Results or Outcomes : Under the US approval, Ertugliflozin is contraindicated for patients with severe kidney failure, end-stage renal disease, and dialysis . The European Union approval does not list any contraindications apart from hypersensitivity to the drug .

Contraindications

- Application Summary : There are certain conditions under which the use of Ertugliflozin L-pyroglutamic acid is contraindicated .

- Results or Outcomes : Under the US approval, Ertugliflozin is contraindicated for patients with severe kidney failure, end-stage renal disease, and dialysis . The European Union approval does not list any contraindications apart from hypersensitivity to the drug .

Safety And Hazards

Orientations Futures

Ertugliflozin is approved in the US, EU, and other regions for the treatment of adults with type 2 diabetes mellitus (T2DM) . It is also available in combination with either metformin or sitagliptin . Current guidelines for the treatment of type 2 diabetes mellitus generally recommend metformin as first-line therapy in addition to lifestyle modifications .

Propriétés

IUPAC Name |

(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol;(2S)-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClO7.C5H7NO3/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22;7-4-2-1-3(6-4)5(8)9/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t18-,19-,20+,21-,22-;3-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIUPZFKHZTLSH-LXYIGGQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl.C1CC(=O)NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl.C1CC(=O)N[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClNO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ertugliflozin L-pyroglutamic acid | |

CAS RN |

1210344-83-4 | |

| Record name | Ertugliflozin pidolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210344834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ertugliflozin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ertugliflozin pidolate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLU731K321 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

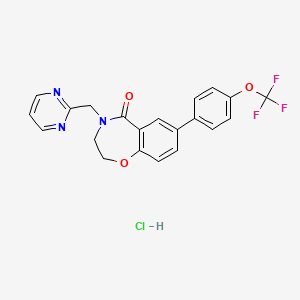

![N-[3-[(4aR,5R,7aR)-2-amino-5-(trifluoromethyl)-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B607288.png)

![6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one](/img/structure/B607292.png)